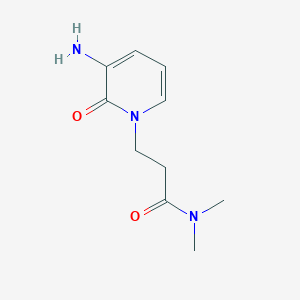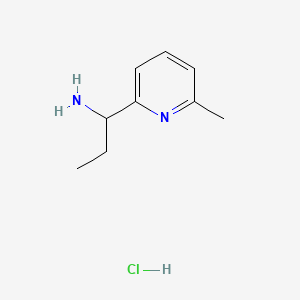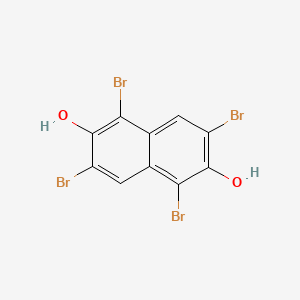
1,3,5,7-Tetrabromo-2,6-naphthalenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetrabromo-2,6-naphthalenediol is a brominated derivative of naphthalenediol, characterized by the presence of four bromine atoms at positions 1, 3, 5, and 7 on the naphthalene ring. This compound has the molecular formula C10H4Br4O2 and a molecular weight of 475.75 g/mol . It is known for its high melting point of 279-282°C and density of 2.569 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1,3,5,7-Tetrabromo-2,6-naphthalenediol typically involves the bromination of 2,6-naphthalenediol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3,5,7-Tetrabromo-2,6-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetrabromo-2,6-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity against various biological targets.
Industry: It is used in the manufacture of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism by which 1,3,5,7-Tetrabromo-2,6-naphthalenediol exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The bromine atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrabromo-2,6-naphthalenediol can be compared with other brominated naphthalenediols, such as:
1,3,5,7-Tetrabromo-2,7-naphthalenediol: Similar structure but with different bromination pattern.
1,3,5,7-Tetrabromo-1,6-naphthalenediol: Another isomer with bromine atoms at different positions.
1,3,5,7-Tetrabromo-2,6-dihydroxynaphthalene: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C10H4Br4O2 |
|---|---|
Molekulargewicht |
475.75 g/mol |
IUPAC-Name |
1,3,5,7-tetrabromonaphthalene-2,6-diol |
InChI |
InChI=1S/C10H4Br4O2/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2,15-16H |
InChI-Schlüssel |
ZQPBPAPLDFPASW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)O)Br)C=C(C(=C2Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
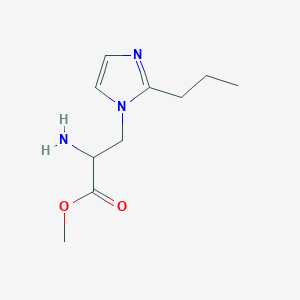

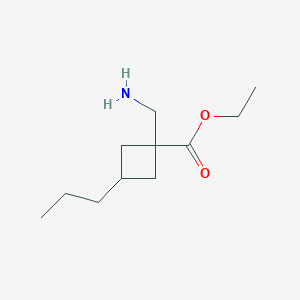

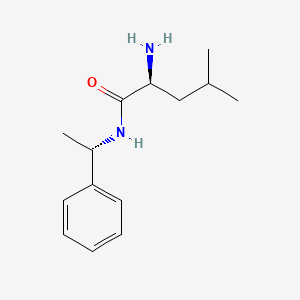
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)


